molecular formula C12H16ClFN2O2 B1651188 tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate CAS No. 1241683-78-2

tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate

Cat. No.: B1651188
CAS No.: 1241683-78-2
M. Wt: 274.72
InChI Key: WIDCHXKYKNWPCK-MRVPVSSYSA-N
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Description

Tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The pyridine ring can be reduced under hydrogenation conditions to form piperidine derivatives.

    Substitution: The chloro and fluoro substituents on the pyridine ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the substituted pyridine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate is unique due to the presence of the tert-butyl ester group and the specific substitution pattern on the pyridine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2O2/c1-12(2,3)18-11(17)8(15)6-9-7(14)4-5-10(13)16-9/h4-5,8H,6,15H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDCHXKYKNWPCK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=C(C=CC(=N1)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC1=C(C=CC(=N1)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241683-78-2
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1241683-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate
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tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate
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tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate
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tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate
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tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate
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tert-butyl (2R)-2-amino-3-(6-chloro-3-fluoropyridin-2-yl)propanoate

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